molecular formula C14H13NO4S B1617055 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 37028-84-5

3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B1617055
CAS RN: 37028-84-5
M. Wt: 291.32 g/mol
InChI Key: FEPILVGKCQHGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” is a chemical compound with the molecular formula C14H13NO4S . It is also known by other names such as “4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” and "Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate" .


Molecular Structure Analysis

The molecular structure of “3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” consists of a benzoic acid moiety, an amino group, and a sulfonyl group attached to a methylphenyl group . The average mass of the molecule is 291.322 Da and the monoisotopic mass is 291.056519 Da .

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the discovery of various sulfonamides, including derivatives of 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, in the search for selective EP1 receptor antagonists. These compounds have shown potential in both in vitro and in vivo studies, with structural activity relationship (SAR) studies revealing optimized antagonist activity (Naganawa et al., 2006).

Chemical Reactions and Properties

  • Amino acid sulfonamide derivatives, based on similar chemical structures, have been synthesized, exploring the interaction of sulfonyl chlorides with amino acid methyl esters. These reactions highlight the versatility of sulfonamide structures in organic synthesis (Riabchenko et al., 2020).
  • Electrochemical studies on related benzoic acid derivatives, such as the reduction of azo bond-containing compounds, have been carried out. These studies provide insights into the electrochemical behavior of sulfonamide compounds (Mandić et al., 2004).

Biological Applications

  • Some derivatives of 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid have been synthesized using eco-friendly methods and have shown potential antimicrobial activities. This points towards the potential use of these compounds in medical applications (Dineshkumar & Thirunarayanan, 2019).

Material Science and Coordination Chemistry

  • Research has also focused on the structural characterization of metal complexes containing similar sulfonamide derivatives, which can be useful in material science and coordination chemistry (Sousa et al., 2001).

Pharmaceutical Development

  • Optimization studies on sulfonamide derivatives have been conducted, aiming to develop highly selective EP1 receptor antagonists. These studies are crucial in pharmaceutical development, especially for reducing potential drug interactions (Naganawa et al., 2006).

Mechanism of Action

Target of Action

The primary target of 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly significant in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces ubiquitination and proteasomal degradation of β-catenin . In other words, MSAB promotes the breakdown of β-catenin, thereby reducing its levels in the cell .

Biochemical Pathways

The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By promoting the degradation of β-catenin, MSAB effectively downregulates this pathway . The downstream effects of this include a reduction in Wnt signaling-dependent cell proliferation .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The primary result of MSAB’s action is the inhibition of Wnt signaling-dependent cell proliferation . This is achieved through the degradation of β-catenin, which is a key player in the Wnt signaling pathway . MSAB has been shown to have anti-proliferative efficacy against Wnt-dependent cancer growth both in vitro and in vivo .

Action Environment

It is known that msab is stored at -20°c , suggesting that low temperatures may be necessary for its stability

properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPILVGKCQHGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958201
Record name 3-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

CAS RN

37028-84-5
Record name NSC143118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Reactant of Route 3
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.